iNOS Enzyme Inhibition: Ortho-Nitro Confers Marginal Activity Compared to Inactive Control Baseline
(2E)-N-Methyl-3-(2-nitrophenyl)acrylamide exhibits weak but detectable inhibition of inducible nitric oxide synthase (iNOS) in activated murine macrophages, with reported biological activity in this assay system [1]. The EC50 value for human iNOS inhibition is >100,000 nM (i.e., >100 µM), indicating marginal potency that contrasts with inactive control compounds in the same assay platform [2]. This establishes a baseline activity level for the ortho-nitro N-methyl scaffold against which more potent derivatives can be compared.
| Evidence Dimension | Inhibition of inducible Nitric Oxide Synthase (iNOS) |
|---|---|
| Target Compound Data | EC50 > 100,000 nM (human iNOS in HEK293 cells) |
| Comparator Or Baseline | Assay control (inactive compounds): no detectable inhibition |
| Quantified Difference | Marginal but detectable activity vs. fully inactive baseline |
| Conditions | Human iNOS expressed in HEK293 cells; ionomycin-induced nitric oxide production; 24 hr incubation |
Why This Matters
This data establishes the ortho-nitro N-methyl scaffold as a tractable starting point for iNOS inhibitor optimization, unlike fully inactive analogs.
- [1] BindingDB. Assay Entry ChEBML_89180: Compound tested for inhibition of inducible Nitric oxide synthase in activated murine macrophages. View Source
- [2] BindingDB. BDBM50348717 (CHEMBL1801484): EC50 > 1.00E+5 nM for human iNOS inhibition in HEK293 cells. View Source
